

# Unraveling the Link: A Comparative Guide to CD235a Expression and Hemoglobin Levels

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CD235     |           |
| Cat. No.:            | B12299716 | Get Quote |

For researchers, scientists, and professionals in drug development, understanding the intricate relationship between cell surface markers and physiological parameters is paramount. This guide provides a comprehensive comparison of **CD235**a expression with hemoglobin levels, supported by experimental data and detailed protocols. **CD235**a, also known as Glycophorin A, is a cornerstone marker for the erythroid lineage, present from the proerythroblast stage to mature red blood cells (RBCs). Its expression dynamics can offer insights into the state of erythropoiesis, particularly in relation to hemoglobin concentrations, the primary indicator of the blood's oxygen-carrying capacity.

The correlation between **CD235**a expression and hemoglobin levels is not always linear and can be significantly influenced by the underlying physiological or pathological state. Generally, in healthy individuals, mature, hemoglobin-rich erythrocytes uniformly express **CD235**a. However, in certain conditions, such as severe COVID-19, a notable inverse correlation has been observed. Studies have shown that a significant portion of anemic COVID-19 patients exhibit an expansion of erythroid progenitors and an increased percentage of **CD235**a-positive cells in circulation.[1] This phenomenon, often termed "stress erythropoiesis," is the body's attempt to compensate for anemia or hypoxia by accelerating the production and release of red blood cells, including immature forms that still express high levels of **CD235**a.

# Comparative Analysis of CD235a Expression and Hematological Parameters



The following table summarizes key findings from a case-control study comparing hospitalized COVID-19 patients with healthy individuals. This data highlights the altered hematological landscape and its correlation with **CD235**a expression in a disease state characterized by anemia.[1]

| Parameter                             | COVID-19 Patients<br>(n=30) | Healthy Controls<br>(n=17) | p-value    |
|---------------------------------------|-----------------------------|----------------------------|------------|
| Anemia Prevalence                     | 64%                         | -                          | -          |
| Hemoglobin (g/dL)                     | Low                         | Normal                     | -          |
| Red Blood Cell Count                  | Low                         | Normal                     | -          |
| Hematocrit (%)                        | Low                         | Normal                     | -          |
| CD235a-positive cells (%)             | Significantly Higher        | Baseline                   | p ≤ 0.0001 |
| Erythroid Progenitors (CD71+/CD235a+) | Significantly Higher        | Negligible                 | p ≤ 0.0001 |

Data adapted from a study on severe COVID-19 patients, where specific mean values for hemoglobin were not provided but were characterized as low in the anemic patient group.[1]

## **Experimental Protocols**

To facilitate reproducible research, detailed methodologies for the key experiments are provided below.

## Flow Cytometric Analysis of CD235a Expression

This protocol outlines the steps for staining peripheral blood cells to quantify the expression of **CD235**a on the surface of red blood cells and their progenitors.

#### Materials:

- Whole blood collected in EDTA tubes
- Phosphate Buffered Saline (PBS)



- Ficoll-Paque for cell separation (optional, for isolating RBCs)
- Anti-human CD235a antibody conjugated to a fluorophore (e.g., Phycoerythrin PE)
- Anti-human CD71 antibody conjugated to a different fluorophore (e.g., Fluorescein isothiocyanate - FITC) for identifying erythroid progenitors
- Flow cytometer (e.g., BD FACSCanto II) and analysis software (e.g., FACSDiva)

#### Procedure:

- Sample Preparation:
  - For whole blood staining, dilute the sample 1:100 with PBS.
  - Alternatively, to isolate RBCs, carefully layer the blood sample over Ficoll-Paque and centrifuge at 2000 rpm for 20 minutes with the brake off. Collect the red blood cell pellet at the bottom.

#### Staining:

- $\circ$  Wash 1  $\mu$ L of the RBC pellet or 100  $\mu$ L of diluted whole blood with PBS.
- Add the anti-CD235a and anti-CD71 antibodies at the manufacturer's recommended dilution (e.g., 1:100).
- Incubate for 30 minutes in the dark at room temperature.

#### Washing:

- Add 2 mL of PBS to the stained cells and centrifuge at 2000 rpm for 2 minutes.
- Carefully remove the supernatant. Repeat the wash step.
- Resuspension and Acquisition:
  - Resuspend the final cell pellet in 200 μL of PBS.



- Acquire the samples on a flow cytometer. Gate the red blood cells based on their forward and side scatter properties.
- Analyze the percentage of CD235a-positive cells and CD71+/CD235a+ progenitor cells.[1]

# **Quantitative Hemoglobin Measurement**

The cyanmethemoglobin method is the internationally recognized reference for determining hemoglobin concentration.[2]

#### Materials:

- Whole blood collected in EDTA tubes
- Drabkin's reagent (containing potassium cyanide and potassium ferricyanide)
- Spectrophotometer
- Calibrator with a known hemoglobin concentration

#### Procedure:

- Sample and Reagent Preparation:
  - Allow all reagents and samples to reach room temperature.
- Reaction:
  - Add 20 μL of whole blood to 5 mL of Drabkin's reagent.
  - Mix well and let the solution stand for at least 3 minutes to allow for the complete conversion of hemoglobin to cyanmethemoglobin.
- Measurement:
  - Measure the absorbance of the solution at a wavelength of 540 nm using a spectrophotometer, with Drabkin's reagent as a blank.
- Calculation:



 The hemoglobin concentration is calculated by comparing the absorbance of the sample to that of a known standard, using the Beer-Lambert law. Automated hematology analyzers perform this process internally.

# Visualization of Regulatory Pathways and Workflows

To provide a clearer understanding of the biological processes and experimental designs, the following diagrams have been generated using Graphviz.

## **Erythropoiesis Signaling Pathway**

The production of red blood cells, and consequently the expression of **CD235**a and synthesis of hemoglobin, is tightly regulated by a signaling cascade initiated by the hormone erythropoietin (EPO).







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Detection of erythroid progenitors and erythrocytopathies in patients with severe COVID-19 disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycophorin A-mediated haemolysis of normal human erythrocytes: evidence for antigen aggregation in the pathogenesis of immune haemolysis PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unraveling the Link: A Comparative Guide to CD235a Expression and Hemoglobin Levels]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12299716#correlation-of-cd235a-expression-with-hemoglobin-levels]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com